4'-Nitromethopholine
Overview
Description
4’-Nitromethopholine is a chemical compound known for its potent analgesic properties. It is an isoquinoline derivative and is structurally related to the non-opioid alkaloid papaverine.
Mechanism of Action
Target of Action
4’-Nitromethopholine, also known as 1-(4-nitrophenethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, is an opioid analgesic drug . The primary targets of 4’-Nitromethopholine are opioid receptors, which play a crucial role in pain perception and analgesia .
Mode of Action
4’-Nitromethopholine interacts with its opioid receptor targets by binding to them and activating them . This activation results in a decrease in the perception of pain, providing analgesic effects .
Biochemical Pathways
It is known that opioids like 4’-nitromethopholine generally work by modulating the activity of neurotransmitters in the central nervous system . This modulation can affect various downstream effects, including changes in the perception of pain .
Pharmacokinetics
It is known that the compound has a high potency, being around 20 times the potency of codeine . This suggests that it may have good bioavailability and effective distribution within the body.
Result of Action
The molecular and cellular effects of 4’-Nitromethopholine’s action primarily involve the modulation of pain perception. By activating opioid receptors, 4’-Nitromethopholine can decrease the perception of pain, providing analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitromethopholine involves the nitration of metopholine. The process typically includes the following steps:
Nitration Reaction: Metopholine is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group at the 4’ position.
Reaction Conditions: The reaction is carried out in a suitable solvent, often methylene chloride, at controlled temperatures ranging from -20°C to 50°C.
Industrial Production Methods: Industrial production of 4’-Nitromethopholine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of metopholine are subjected to nitration using industrial-grade nitric and sulfuric acids.
Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity 4’-Nitromethopholine.
Chemical Reactions Analysis
4’-Nitromethopholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Potassium ethoxide, sodium methoxide.
Major Products:
Reduction Product: 4’-Aminomethopholine.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Nitromethopholine has diverse applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an analgesic agent, with research indicating it could be significantly more potent than codeine.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other pharmacologically active molecules.
Biological Studies: Its unique structure makes it a valuable tool for investigating biological processes and developing new therapeutic agents.
Comparison with Similar Compounds
4’-Nitromethopholine is unique due to its high potency and specific structural modifications. Similar compounds include:
Metopholine: The parent compound, which lacks the nitro group and is less potent.
4’-Chloromethopholine: A derivative with a chloro group instead of a nitro group, which is less potent than 4’-Nitromethopholine.
Properties
IUPAC Name |
6,7-dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-21-11-10-15-12-19(25-2)20(26-3)13-17(15)18(21)9-6-14-4-7-16(8-5-14)22(23)24/h4-5,7-8,12-13,18H,6,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDKLHCXDUACLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)[N+](=O)[O-])OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80981186 | |
Record name | 6,7-Dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80981186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63937-57-5 | |
Record name | 4'-Nitromethopholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063937575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80981186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-NITROMETHOPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86JU2L138Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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